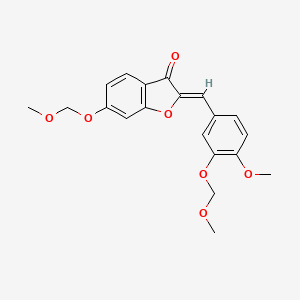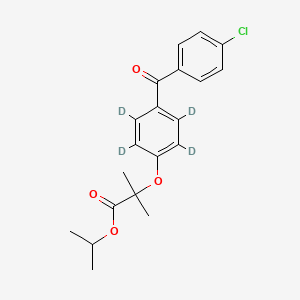
Fenofibrate-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenofibrate-d4 is a deuterium-labeled derivative of fenofibrate, a fibric acid derivative used primarily as a lipid-lowering agent. Fenofibrate is a selective agonist of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in lipid metabolism. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of fenofibrate, providing valuable insights into its behavior in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fenofibrate-d4 involves the incorporation of deuterium atoms into the fenofibrate molecule. One common method is the hydrogen-deuterium exchange reaction, where fenofibrate is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms, resulting in this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogen-deuterium exchange reactions. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as supercritical fluid-assisted spray-drying (SA-SD) are employed to achieve micronization of fenofibrate particles, enhancing their pharmacokinetic and pharmacodynamic properties .
Chemical Reactions Analysis
Types of Reactions
Fenofibrate-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form fenofibric acid-d4, which is the active metabolite.
Reduction: Reduction reactions can convert this compound back to its parent compound.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Fenofibric acid-d4
Reduction: this compound
Substitution: Various halogenated derivatives of this compound
Scientific Research Applications
Fenofibrate-d4 is widely used in scientific research due to its deuterium labeling, which allows for precise tracking and analysis. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of fenofibrate in biological systems.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug-Drug Interaction Studies: Used to investigate potential interactions between fenofibrate and other drugs.
Biomedical Research: Employed in studies related to lipid metabolism, cardiovascular diseases, and diabetes .
Mechanism of Action
Fenofibrate-d4, like fenofibrate, activates peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. This results in decreased levels of triglycerides, low-density lipoprotein cholesterol, and very-low-density lipoprotein cholesterol, while increasing high-density lipoprotein cholesterol. The activation of PPARα also influences glucose and amino acid homeostasis .
Comparison with Similar Compounds
Similar Compounds
Fenofibric Acid: The active metabolite of fenofibrate, used in similar therapeutic applications.
Gemfibrozil: Another fibric acid derivative with similar lipid-lowering effects.
Clofibrate: An older fibric acid derivative with similar mechanisms of action
Uniqueness of Fenofibrate-d4
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This labeling helps in distinguishing this compound from its non-deuterated counterparts in complex biological matrices, making it a valuable tool in research .
Properties
CAS No. |
1092484-57-5 |
|---|---|
Molecular Formula |
C20H21ClO4 |
Molecular Weight |
364.9 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(4-chlorobenzoyl)-2,3,5,6-tetradeuteriophenoxy]-2-methylpropanoate |
InChI |
InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3/i7D,8D,11D,12D |
InChI Key |
YMTINGFKWWXKFG-CXRURWBMSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)C2=CC=C(C=C2)Cl)[2H])[2H])OC(C)(C)C(=O)OC(C)C)[2H] |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




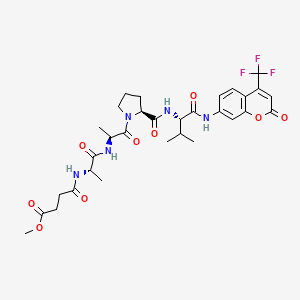

![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)

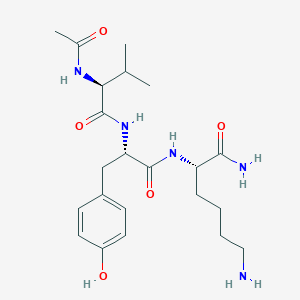

![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)
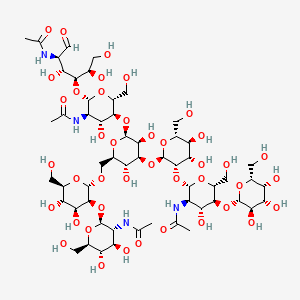
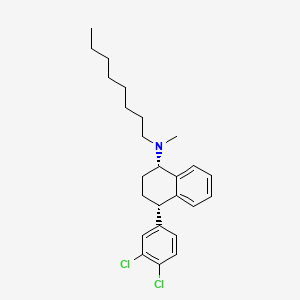
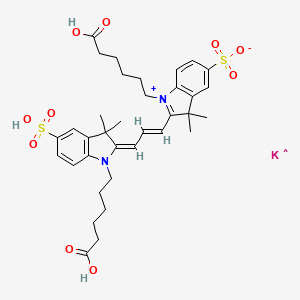
![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)
